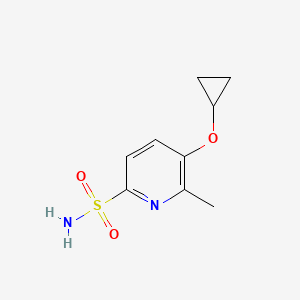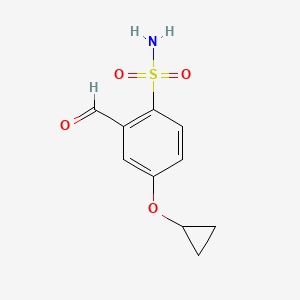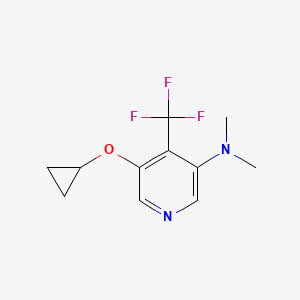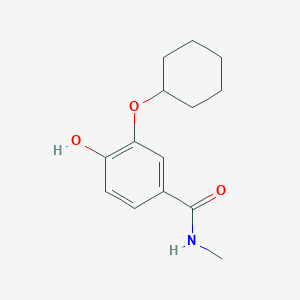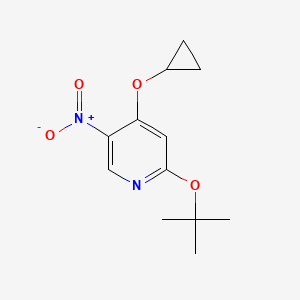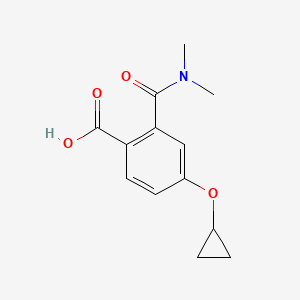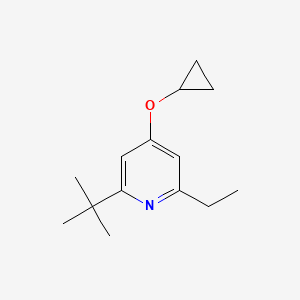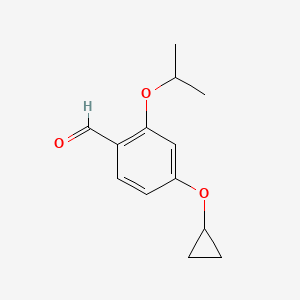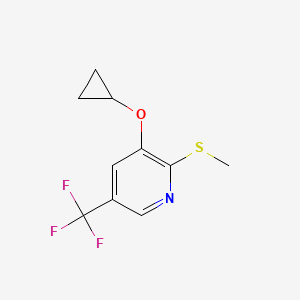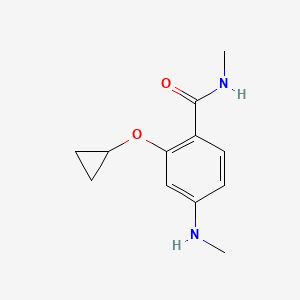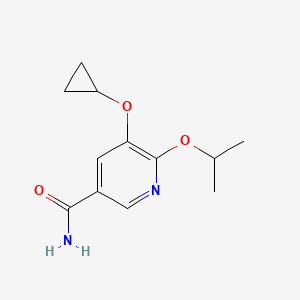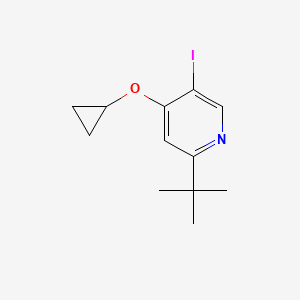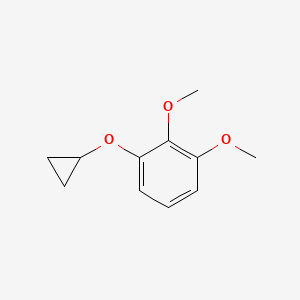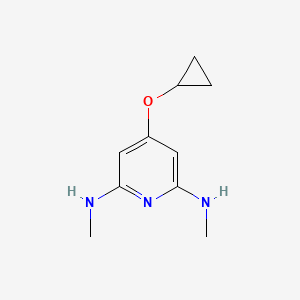
4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CYCLOPROPOXY-2-N,6-N-DIMETHYLPYRIDINE-2,6-DIAMINE is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.24 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-2-N,6-N-DIMETHYLPYRIDINE-2,6-DIAMINE typically involves the use of specific reagents and conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions as those used in laboratory settings are employed, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-CYCLOPROPOXY-2-N,6-N-DIMETHYLPYRIDINE-2,6-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-CYCLOPROPOXY-2-N,6-N-DIMETHYLPYRIDINE-2,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-CYCLOPROPOXY-2-N,6-N-DIMETHYLPYRIDINE-2,6-DIAMINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives, such as:
- 2,6-Dimethylpyridine
- 4-Cyclopropylpyridine
- 2,6-Diaminopyridine
Uniqueness
4-CYCLOPROPOXY-2-N,6-N-DIMETHYLPYRIDINE-2,6-DIAMINE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its cyclopropoxy group, in particular, may contribute to its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,6-N-dimethylpyridine-2,6-diamine |
InChI |
InChI=1S/C10H15N3O/c1-11-9-5-8(14-7-3-4-7)6-10(12-2)13-9/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
MTJDEBNNTJUDGF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=CC(=N1)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


